molecular formula C15H9N3O5S B14213308 4-{5-[(2,4-Dinitrophenyl)sulfanyl]furan-3-yl}pyridine CAS No. 593247-77-9

4-{5-[(2,4-Dinitrophenyl)sulfanyl]furan-3-yl}pyridine

Cat. No.: B14213308
CAS No.: 593247-77-9
M. Wt: 343.3 g/mol
InChI Key: ZIQZZVFHTHFBIH-UHFFFAOYSA-N
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Description

4-{5-[(2,4-Dinitrophenyl)sulfanyl]furan-3-yl}pyridine is a chemical compound that belongs to the class of heterocyclic aromatic compounds It features a furan ring fused with a pyridine ring, with a dinitrophenyl sulfanyl group attached to the furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{5-[(2,4-Dinitrophenyl)sulfanyl]furan-3-yl}pyridine typically involves multi-step organic reactions. One common method includes the formation of the furan ring followed by the introduction of the pyridine ring and the dinitrophenyl sulfanyl group. The reaction conditions often require the use of catalysts, specific temperature controls, and solvents to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while ensuring cost-effectiveness and safety. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-{5-[(2,4-Dinitrophenyl)sulfanyl]furan-3-yl}pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the nitro groups or other functional groups in the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures, specific solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

4-{5-[(2,4-Dinitrophenyl)sulfanyl]furan-3-yl}pyridine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to study enzyme interactions and other biological processes.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 4-{5-[(2,4-Dinitrophenyl)sulfanyl]furan-3-yl}pyridine exerts its effects involves interactions with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The pathways involved may include signal transduction pathways, metabolic pathways, or other biochemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-{5-[(2,4-Dinitrophenyl)sulfanyl]furan-2-yl}pyridine
  • 4-{5-[(2,4-Dinitrophenyl)sulfanyl]furan-3-yl}quinoline

Uniqueness

4-{5-[(2,4-Dinitrophenyl)sulfanyl]furan-3-yl}pyridine is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

593247-77-9

Molecular Formula

C15H9N3O5S

Molecular Weight

343.3 g/mol

IUPAC Name

4-[5-(2,4-dinitrophenyl)sulfanylfuran-3-yl]pyridine

InChI

InChI=1S/C15H9N3O5S/c19-17(20)12-1-2-14(13(8-12)18(21)22)24-15-7-11(9-23-15)10-3-5-16-6-4-10/h1-9H

InChI Key

ZIQZZVFHTHFBIH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])SC2=CC(=CO2)C3=CC=NC=C3

Origin of Product

United States

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